N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(13-5-3-7-15-16(13)26-11-10-25-15)19-8-9-22-18(24)12-4-1-2-6-14(12)20-21-22/h1-7H,8-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPWHCSRVYNLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. The starting materials include 4-oxobenzo[d][1,2,3]triazine and 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. The key steps involve:
Formation of the triazine intermediate through cyclization reactions.
Coupling of the triazine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid using amidation reactions under controlled conditions.
Industrial Production Methods
While the laboratory synthesis involves precise control of reaction conditions, industrial production may utilize catalytic systems and optimized reaction pathways to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganate.
Reduction: It may be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazine ring or the carboxamide group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution conditions: Varied solvents and temperatures depending on the substitution type.
Major Products Formed
Oxidation products: Often involve formation of hydroxylated derivatives.
Reduction products: Lead to the formation of reduced amide or alcohol derivatives.
Substitution products: Depend on the substituent introduced, ranging from halogenated compounds to alkylated derivatives.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing complex organic molecules and polymers.
Acts as a ligand in coordination chemistry for metal complexes.
Biology
Utilized in the study of enzyme inhibition and receptor binding.
Serves as a fluorescent probe in biochemical assays.
Medicine
Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Applied in the development of advanced materials, such as high-performance polymers and specialty chemicals.
Used in the manufacture of dyes and pigments.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, inhibiting their function.
Pathways Involved: Modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Benzotriazinone Derivatives (e.g., 14a–14n): These compounds () retain the benzotriazinone core but vary in substituents (alkyl/phenyl groups). The ethyl linker in the target compound may enhance conformational flexibility compared to the butanamide chain in 14a .
- Dihydrodioxine Carboxamides (): The dihydrodioxine moiety is associated with improved metabolic stability due to its fused oxygen heterocycle. However, replacing the benzotriazinone with oxadiazole () or pyrazine () alters electronic properties and hydrogen-bonding capacity .
Carboxamide Coupling
The dihydrodioxine carboxamide moiety is synthesized using methods such as hydrogenation () or carbodiimide-mediated coupling (). For instance, describes the reduction of a nitro group to an amine, enabling subsequent carboxamide formation .
Physicochemical and Pharmacological Implications
- Metabolic Stability: Benzotriazinones are susceptible to hydrolysis under acidic conditions, whereas oxadiazole-containing analogs () exhibit higher resistance to enzymatic degradation .
- However, clinical trials for similar compounds (e.g., schizophrenia candidates) have faced discontinuation due to efficacy issues .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.36 g/mol. Its structure features a benzotriazine moiety linked to a dioxine derivative, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzotriazine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell growth in vitro. A study reported IC50 values for certain benzotriazinone derivatives against HepG2 liver carcinoma cells ranging from 6.525 to 59.85 µg/mL .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, some studies have highlighted the role of benzotriazine derivatives in targeting the E. coli Fab-H receptor and the vitamin D receptor (VDR), suggesting a multi-target approach in their action .
Antimicrobial Activity
In addition to anticancer properties, benzotriazines have demonstrated antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli . The binding affinity towards bacterial targets suggests potential for development as antimicrobial agents.
Case Studies
- Benzotriazine Derivatives : A series of studies synthesized various benzotriazine derivatives and evaluated their biological activities. One study highlighted that modifications on the benzotriazine core led to enhanced anticancer activities and better binding affinities towards target receptors .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the benzotriazine ring significantly influenced biological activity. For instance, hydrazone derivatives exhibited improved efficacy against liver carcinoma cells compared to their non-modified counterparts .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
